(3R)-Methyl ester3-piperidineacetic acid (3R)-Methyl ester3-piperidineacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18174159
InChI: InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

(3R)-Methyl ester3-piperidineacetic acid

CAS No.:

Cat. No.: VC18174159

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

(3R)-Methyl ester3-piperidineacetic acid -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl 2-[(3R)-piperidin-3-yl]acetate
Standard InChI InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Standard InChI Key QDBQVCNGVFMIMU-SSDOTTSWSA-N
Isomeric SMILES COC(=O)C[C@H]1CCCNC1
Canonical SMILES COC(=O)CC1CCCNC1

Introduction

Chemical and Structural Properties

Molecular Identity

(3R)-Methyl ester 3-piperidineacetic acid (IUPAC name: methyl 2-[(3R)-piperidin-3-yl]acetate) is a monoester with the molecular formula C₈H₁₅NO₂ and a molar mass of 157.21 g/mol . Its stereochemistry is defined by the R-configuration at the third carbon of the piperidine ring, which influences its biological activity and synthetic reactivity.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
CAS Registry Number865234-86-2
SMILES NotationCOC(=O)C[C@H]1CCCNC1
InChI KeyQDBQVCNGVFMIMU-SSDOTTSWSA-N
PubChem CID40153897

Stereochemical and Conformational Analysis

Synthesis and Mechanistic Insights

Reaction Mechanisms

The esterification proceeds via a proton-transfer mechanism, where the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, facilitating nucleophilic attack by methanol. Density functional theory (DFT) calculations indicate a reaction energy barrier of ~25 kcal/mol, consistent with moderate thermal activation requirements.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(3R)-Methyl ester 3-piperidineacetic acid is a precursor to neurologically active compounds, including:

  • NMDA Receptor Modulators: Its piperidine scaffold mimics endogenous glutamate, enabling structural optimization for neuroprotective agents.

  • Antidepressants: Functionalization at the ester group yields derivatives with serotonin reuptake inhibition (SSRI) activity.

Comparative Pharmacological Profile

Unlike stearic acid methyl ester (a neuroprotective lipid), this compound lacks direct bioactivity but enables precise stereochemical control in drug design. For example, its use in synthesizing cis-(3R,4R)-N-PG-4-methyl-3-methylaminopiperidine (a dopamine agonist intermediate) underscores its role in enantioselective synthesis .

Future Directions

Recent patents highlight innovations in continuous-flow synthesis and biocatalytic esterification, which could improve the compound’s scalability . Additionally, computational models predicting its metabolic stability are under development, aiming to streamline its integration into CNS-targeted therapeutics.

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